molecular formula C7H11NO4 B1429978 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1423117-36-5

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1429978
CAS No.: 1423117-36-5
M. Wt: 173.17 g/mol
InChI Key: FXNXDPZYBMTULA-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is a functionalized pyrrolidine derivative of significant interest in organic synthesis and drug discovery. The compound features a pyrrolidine ring substituted at the 3-position with both a carboxymethyl group and a carboxylic acid, providing two distinct points for chemical modification and making it a valuable bifunctional synthetic building block . Its molecular formula is C7H11NO4 . Compounds based on the pyrrolidine-3-carboxylic acid (β-proline) scaffold are extensively researched as organocatalysts for asymmetric synthesis, where they can provide different stereoselectivity compared to proline-based catalysts . This makes this compound a key precursor for developing novel catalytic systems and for studying reaction mechanisms in stereoselective transformations, such as the Mannich reaction . Furthermore, its structure serves as a privileged scaffold in medicinal chemistry for the design and construction of biologically active molecules, including endothelin receptor antagonists like Atrasentan . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(carboxymethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXDPZYBMTULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis of Pyrrolidine-3-Carboxylic Acids

The foundational approach involves constructing the pyrrolidine ring with appropriate functional groups, often starting from amino acids or related heterocyclic precursors. A typical process includes:

An example process from a patent describes dissolving the crude product in sodium hydroxide, followed by extraction with tert-butyl methyl ether (TBME), and subsequent purification steps to yield the target compound with high enantiomeric purity.

Specific Synthesis Pathway

One detailed pathway involves the following steps:

  • Step 1: Alkylation of a pyrrolidine precursor with halogenated compounds (e.g., 1,2-difluoro-4-iodobenzene) using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
  • Step 2: Hydrolysis or deprotection of protecting groups like benzyloxycarbonyl (Cbz) to reveal functional groups.
  • Step 3: Carboxylation or oxidation to introduce the carboxylic acid groups, often under oxidative conditions using reagents like Pd-catalyzed carbonylation or oxidative carbonylation.

Data Table 1: Representative Synthesis Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Cross-coupling Pd(PPh₃)₄, halogenated aryl Arylated pyrrolidine 76 Aromatic substitution
2 Hydrolysis TFA, deprotection Free amine 92 Protecting group removal
3 Carboxylation Oxidative carbonylation Carboxylic acid 58 Functional group introduction

Enantioselective Synthesis via Organocatalytic Michael Addition

Recent advances have employed organocatalysis to achieve high enantiomeric purity in pyrrolidine derivatives, including 3-carboxylic acids.

Asymmetric Michael Addition

  • Method: Enantioselective Michael addition of carboxylate-substituted enones with nitroalkanes.
  • Catalyst: Organocatalysts such as chiral secondary amines.
  • Outcome: Synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with enantiomeric excess (ee) up to 97%.

Advantages

  • High stereoselectivity.
  • Mild reaction conditions.
  • Two-step synthesis from readily available starting materials.

Data Table 2: Enantioselective Michael Addition

Substrate Catalyst Product Enantiomeric Excess (%) Yield (%) Reference
4-alkyl-4-oxo-2-enoates Chiral amine 5-methylpyrrolidine-3-carboxylic acid 97 85

Synthesis Using Protecting Groups and Coupling Strategies

Use of Protecting Groups

The synthesis often involves protecting amino groups with benzyloxycarbonyl (Cbz) groups, which can be removed under acidic conditions to yield free amino acids.

Coupling Reactions

Peptide coupling strategies, such as EDCI/HOBt-mediated amide bond formation, are employed to attach various substituents, enabling the synthesis of analogs and derivatives.

Data Table 3: Protecting Group Strategy

Step Reagent Conditions Purpose Yield (%)
1 Benzyl chloroformate Na2CO3, aqueous Protect amino group 90
2 TFA DCM, room temp Deprotect 92

Summary of Key Synthesis Techniques

Technique Description Advantages References
Cross-coupling reactions Suzuki, Sonogashira High regioselectivity, broad scope ,
Organocatalytic asymmetric Michael addition Enantioselective addition High stereoselectivity, mild conditions
Protecting group strategies Cbz, TFA deprotection Facilitates selective modifications

Chemical Reactions Analysis

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organocatalysts for enantioselective reactions . Major products formed from these reactions include various pyrrolidine-3-carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties
Research indicates that derivatives of 3-(carboxymethyl)pyrrolidine-3-carboxylic acid exhibit neuroprotective effects, particularly in conditions involving hypoxia and ischemia. For instance, compounds similar to this structure have been shown to protect against central nervous system aggressions, making them candidates for treating neurological disorders such as epilepsy and stroke .

1.2 Treatment of Neurodegenerative Disorders
The compound is also being explored for its potential in treating neurodegenerative disorders. It has been associated with improvements in cerebral functions and may help mitigate symptoms of diseases like Alzheimer's and Parkinson's . The pharmacological profile suggests that it could serve as a therapeutic agent for managing convulsions and anxiety disorders .

1.3 Anti-inflammatory Effects
In preclinical studies, derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating conditions like arthritis and irritable bowel syndrome . The ability to modulate inflammatory responses positions these compounds as promising candidates for further development.

Structure-Activity Relationship (SAR) Studies

2.1 SAR Insights
Recent studies have focused on elucidating the structure-activity relationships of pyrrolidine derivatives. For example, modifications to the carboxymethyl group can significantly influence the binding affinity to NMDA receptors, which are critical in neurological signaling . This understanding aids in the design of more potent derivatives for specific therapeutic targets.

2.2 Synthesis of Analogues
Synthetic strategies have been developed to produce various analogues of this compound with enhanced biological activity. These include methods such as C(sp3)-H activation, which allows for efficient incorporation of substituents that improve receptor selectivity and potency against pathological targets .

Organic Synthesis Applications

3.1 Building Block for Complex Molecules
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including esterification and amide formation, facilitating the development of new pharmaceuticals .

3.2 Applications in Drug Development
The compound serves as an intermediate in synthesizing other bioactive molecules, particularly those targeting specific receptors involved in pain modulation and neuroprotection . This makes it a valuable component in drug discovery pipelines.

Case Studies and Research Findings

StudyFocusFindings
Kenda et al., J. Med. Chem., 2004Synthesis of 2-oxo-pyrrolidine derivativesDeveloped efficient synthetic routes leading to compounds with significant neuroprotective effects .
PMC7227796NMDA receptor antagonismIdentified high-potency antagonists derived from pyrrolidine structures with selectivity towards GluN1/GluN2A receptors .
WO2000015611A1Therapeutic usesHighlighted the efficacy of pyrrolidine derivatives in treating epilepsy and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Key Applications/Properties Reference
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid 3-carboxymethyl, 3-carboxylic acid Potential modulator of ionotropic glutamate receptors (e.g., kainate receptors)
Kainic acid analog [2S,3S,4S]-3-carboxymethyl, 4-prop-1-en-2-yl, 2-carboxylic acid Agonist for kainate receptors; structural similarity highlights role of 4-position groups
ABT-627 (A-147627) 1-[[(N,N-dibutylamino)carboxyl]methyl], 4-(1,3-benzodioxol-5-yl), 2R,3R,4S ETA-selective endothelin antagonist; carboxymethyl group critical for receptor interaction
5-Aralkyl pyrrolidine-3-carboxylic acids 5-(4-alkoxy-benzyl), 3-carboxylic acid Anticonvulsant activity (e.g., 100% protection against seizures at 0.0261 mmol/kg)
(R)-3-Pyrrolidinecarboxylic acid 3-carboxylic acid (R-configuration) Catalyzes anti-Mannich reactions with >99% enantioselectivity
1-Benzyl-pyrrolidine-3-carboxylic acid 1-benzyl, 3-carboxylic acid Intermediate in peptide synthesis; steric effects alter pharmacological profiles

Physicochemical Properties

  • Solubility and Acidity: The presence of two carboxylic acid groups in this compound increases water solubility compared to monosubstituted analogs like 1-benzyl-pyrrolidine-3-carboxylic acid . However, hydrochloride salts of pyrrolidine-3-carboxylic acid derivatives (e.g., pyrrolidine-3-carboxylic acid hydrochloride) exhibit even higher solubility, favoring pharmaceutical formulations .
  • Synthetic Accessibility : Derivatives such as 1-methyl-5-oxopyrrolidine-3-carboxylic acid are synthesized in high yields (68–80%) via straightforward routes , whereas carboxymethyl-substituted analogs may require more complex protection/deprotection strategies .

Biological Activity

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

This compound, with the molecular formula C7H11NO4C_7H_{11}NO_4, can be synthesized through various methods, including organocatalytic enantioselective Michael addition reactions. These methods allow for the efficient formation of the compound while maintaining high stereoselectivity and yield .

Common Synthesis Methods:

  • Organocatalytic Michael Addition : Involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
  • Carboxymethylation : The introduction of carboxymethyl groups to pyrrolidine derivatives under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that derivatives of this compound exhibit structure-dependent activity against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida auris .

Pathogen Activity Reference
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate
Candida aurisEffective

Anticancer Activity

The anticancer efficacy of this compound derivatives has been evaluated in vitro using human lung cancer cell lines (A549). Certain derivatives demonstrated significant cytotoxic effects, reducing cell viability significantly compared to controls. For instance, one derivative reduced A549 cell viability to 21.2% at a concentration of 100 µM, indicating potent anticancer properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanisms are still under investigation but may involve inhibition of key metabolic pathways in pathogens or cancer cells .

Case Studies

  • Antimicrobial Screening : A study screened several derivatives against multidrug-resistant pathogens using broth microdilution techniques. Results indicated promising antimicrobial activity against WHO-priority pathogens, suggesting potential for therapeutic development .
  • Cytotoxicity Evaluation : In a comparative study with established chemotherapeutics like cisplatin, certain pyrrolidine derivatives exhibited enhanced cytotoxicity against A549 cells, positioning them as candidates for further drug development .

Q & A

Q. What are the primary synthetic routes for 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via asymmetric hydrogenation , ring-opening reactions of aziridines , or enzymatic resolution of racemic mixtures . For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (>90%) but requires strict control of temperature (25–40°C) and hydrogen pressure (50–100 psi). Ring-opening methods may yield higher quantities but often produce byproducts like regioisomers, necessitating purification via HPLC or recrystallization . Method selection depends on the desired scale, stereochemical purity, and downstream applications.

Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the positions of the carboxymethyl and carboxylic acid groups. Coupling constants in 1H^1H-NMR help determine pyrrolidine ring conformation .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiopure forms, by analyzing crystal packing and hydrogen-bonding networks .
  • Chiral HPLC : Essential for verifying enantiomeric purity, especially when comparing synthetic batches .

Q. How does the compound’s bifunctional (carboxylic acid and carboxymethyl) structure influence its reactivity in aqueous solutions?

The dual carboxyl groups enable pH-dependent behavior:

  • At pH < 2 , both groups are protonated, reducing solubility.
  • At pH 4–6 , partial deprotonation enhances solubility and facilitates interactions with metal ions (e.g., Zn²⁺) or biomolecules .
  • Above pH 8 , full deprotonation promotes salt formation (e.g., sodium or ammonium salts), useful for buffer compatibility in biological assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neurotransmitter modulation)?

Discrepancies arise from variations in:

  • Stereochemical purity : Enantiomers may target different pathways. For example, the (R)-isomer could inhibit glutamate decarboxylase , while the (S)-isomer modulates GABA receptors .
  • Assay conditions : Buffer composition (e.g., divalent cations) or cell-line specificity (e.g., neuronal vs. hepatic) may alter observed activity. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

  • Molecular Dynamics (MD) Simulations : Predict interactions with neurotransmitter transporters (e.g., serotonin reuptake proteins) by analyzing hydrogen bonding and hydrophobic contacts .
  • Docking Studies : Screen virtual libraries against enzyme active sites (e.g., monoamine oxidases) to prioritize derivatives with optimal steric and electronic complementarity .

Q. What methodologies address low yields in multi-step syntheses of enantiopure this compound?

  • Flow Chemistry : Continuous synthesis reduces intermediate degradation and improves reproducibility. For example, coupling hydrogenation and ring-opening steps in a single reactor minimizes handling losses .
  • Enzyme Immobilization : Use immobilized lipases or esterases for kinetic resolution, achieving >95% enantiomeric excess while reducing catalyst costs .

Q. How do structural analogs of this compound compare in biological activity?

CompoundKey Structural DifferenceBiological Activity DifferenceReference
4-Aminopyrrolidine-3-carboxylic acidAmino group at C4 (vs. C3)Reduced GABAergic activity
L-ProlineNatural pyrrolidine amino acidNo carboxymethyl group; lower enzyme affinity

Methodological Considerations

  • Contradiction Analysis : Use meta-analysis to reconcile divergent biological data by normalizing variables like assay pH, temperature, and cell type .
  • Quality Control : Implement LC-MS for batch-to-batch consistency checks, particularly for detecting hydrolysis byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

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